molecular formula C18H20N4O3S B14986591 5-(4-ethoxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B14986591
M. Wt: 372.4 g/mol
InChI Key: BYJOGZJPMUPRPW-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxazole ring, a thiadiazole ring, and an ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves multiple steps. One common method starts with the acylation of phenol to produce phenyl isobutyrate. This intermediate undergoes Fries rearrangement to yield 4-hydroxyphenyl-α-methylethyl ketone. Subsequent ethylation, halogenation, and conversion to a ketal lead to the formation of 2-(4-ethoxyphenyl)-2-methyl propionic acid. This acid is then esterified and treated with an alkali metal in the presence of an alcohol to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming oxides or peroxides.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully chosen to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or peroxides, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-ethoxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of an oxazole ring, a thiadiazole ring, and an ethoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H20N4O3S/c1-4-24-13-7-5-12(6-8-13)15-10-14(22-25-15)17(23)19-18-21-20-16(26-18)9-11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,19,21,23)

InChI Key

BYJOGZJPMUPRPW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)CC(C)C

Origin of Product

United States

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